molecular formula C20H16ClN3S2 B4618581 4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4618581
M. Wt: 397.9 g/mol
InChI Key: UTJLPJQHAGPNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H16ClN3S2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0474176 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The study of triazole derivatives, including compounds similar to 4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol, has revealed their potential in the development of novel synthetic routes and chemical reactions. For instance, Ashry et al. explored the synthesis and alkylation of triazole derivatives under various conditions, highlighting the versatility of these compounds in organic synthesis (Ashry et al., 2006). This research demonstrates the compound's relevance in facilitating the synthesis of heterocyclic structures, which are crucial in pharmaceuticals and materials science.

Electronic and Optical Properties

  • Beytur and Avinca conducted a detailed analysis of heterocyclic compounds, focusing on their electronic, nonlinear optical, and spectroscopic properties. Their work, which examines derivatives similar to the triazole-thiol compound , highlights the potential of these molecules in electronic and photonic applications due to their unique electronic structures (Beytur & Avinca, 2021).

Corrosion Inhibition

  • Triazole derivatives have been identified as effective corrosion inhibitors for various metals, a property that could extend to this compound. Gece and Bilgiç investigated the inhibition mechanisms of similar compounds, providing insights into their application in protecting metals from corrosion, which is of significant interest in industrial applications (Gece & Bilgiç, 2012).

Material Science

  • The structural and photophysical properties of triazole-thiol derivatives offer promising applications in material science, particularly in the development of novel luminescent materials and organic light-emitting diodes (OLEDs). Roberto et al. discussed the synthesis of cyclometalated platinum(II) complexes for solution-processable OLEDs, suggesting that triazole-thiol compounds could play a role in the advancement of OLED technology (Roberto et al., 2022).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S2/c1-13-18(15-5-3-2-4-6-15)17(12-26-13)19-22-23-20(25)24(19)11-14-7-9-16(21)10-8-14/h2-10,12H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJLPJQHAGPNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(4-chlorobenzyl)-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

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